Picolinic acid

Description

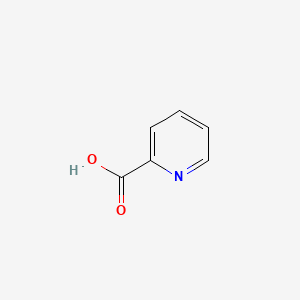

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOXPEMLGUPBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | picolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7031903 | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline powder; [MSDSonline], Solid | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |

| Record name | SID57264398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00789 [mmHg] | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-98-6, 32075-31-3, 88161-53-9 | |

| Record name | Picolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikogamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | picolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136.5 °C | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Picolinic Acid

Tryptophan Metabolism and the Kynurenine (B1673888) Pathway (KP)

The kynurenine pathway is responsible for over 95% of tryptophan metabolism and leads to the production of several bioactive molecules, including picolinic acid and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govresearchgate.net This pathway is a critical metabolic route that branches into different sub-pathways, ultimately determining the fate of tryptophan. oncotarget.com

The initial and rate-limiting step of the kynurenine pathway is the oxidation of L-tryptophan to N-formylkynurenine. wikipedia.orgashpublications.org This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govwikipedia.org While TDO is primarily found in the liver, IDO is more widely distributed in various tissues and cells, including immune cells. nih.govwikipedia.org IDO is a heme-containing enzyme that plays a significant role in the immune system, and its expression is induced by inflammatory mediators like interferon-gamma. wikipedia.orgashpublications.org By initiating tryptophan catabolism, IDO not only funnels tryptophan into the kynurenine pathway but also depletes local tryptophan levels, which can have immunosuppressive effects. wikipedia.orgspandidos-publications.com

Following the initial conversion of tryptophan, a series of enzymatic steps lead to the formation of key intermediates. N-formylkynurenine is rapidly converted to kynurenine. plos.org Kynurenine can then be metabolized to 3-hydroxykynurenine by the enzyme kynurenine monooxygenase. plos.org Subsequently, 3-hydroxykynurenine is converted to 3-hydroxyanthranilic acid. nih.govontosight.ai This molecule is then acted upon by 3-hydroxyanthranilic acid oxygenase (3HAO) to produce the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.govmdpi.com ACMS stands at a crucial branch point in the pathway. oncotarget.com

The fate of 2-amino-3-carboxymuconate semialdehyde (ACMS) determines whether the pathway proceeds towards this compound or quinolinic acid and subsequently NAD+. nih.govoncotarget.com The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) plays a pivotal role in this decision. nih.gov ACMSD catalyzes the conversion of ACMS to 2-aminomuconic semialdehyde. nih.govoncotarget.com This product then undergoes a non-enzymatic cyclization to form this compound. nih.govresearchgate.net The activity of ACMSD is a key regulatory point; when ACMSD is saturated or its activity is low, ACMS can spontaneously rearrange to form quinolinic acid. nih.gov

Key Intermediates in this compound Formation (e.g., Kynurenine, 3-Hydroxykynurenine, 3-Hydroxyanthranilic Acid, 2-amino-3-carboxymuconate semialdehyde)

Interplay with Nicotinamide Adenine Dinucleotide (NAD+) Synthesis

The biosynthesis of this compound is in direct competition with the de novo synthesis of NAD+, an essential coenzyme in numerous cellular processes. nih.govnih.gov Both pathways share the common intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.govresearchgate.net If ACMS is not acted upon by ACMSD, it non-enzymatically cyclizes to form quinolinic acid, a precursor for NAD+ synthesis. nih.govoncotarget.com Therefore, the activity of ACMSD directly influences the metabolic flux towards either this compound or NAD+. nih.gov The ratio of ACMSD expression varies significantly across different tissues, with the kidney having substantially higher levels than the liver or brain, suggesting tissue-specific regulation of this metabolic branch point. researchgate.net The activity of ACMSD has been shown to be inversely proportional to the amount of NAD+ synthesized from tryptophan, highlighting the close interplay between these two metabolic outcomes. nih.gov

Microbial Metabolism of this compound

This compound can be utilized by various microorganisms as a source of carbon and energy. mdpi.combiorxiv.org The biodegradation of this compound is an important process for environmental bioremediation. mdpi.com

The Gram-positive bacterium Rhodococcus sp. PA18 is capable of aerobically degrading this compound. mdpi.com This strain can completely break down 100 mg/L of this compound within 24 hours. mdpi.comfao.org The initial step in the degradation pathway by Rhodococcus sp. PA18 involves the formation of 6-hydroxythis compound (6HPA) as a major metabolite. mdpi.comfao.org This conversion is an oxidative attack on the pyridine (B92270) ring. mdpi.com Other bacteria, such as Alcaligenes faecalis JQ135, also initiate this compound degradation by converting it to 6HPA. biorxiv.orgnih.gov In A. faecalis, the degradation proceeds further through 3,6-dihydroxythis compound and 2,5-dihydroxypyridine (B106003), eventually leading to fumaric acid, which enters the central metabolic cycle. biorxiv.orgnih.gov

Identification of Catabolic Intermediates (e.g., 6-hydroxythis compound (6HPA))

The microbial degradation of this compound involves a series of intermediate compounds. A key and often initial metabolite identified in this catabolic pathway is 6-hydroxythis compound (6HPA). asm.orgmdpi.com

The conversion of this compound to 6HPA is a primary step in its breakdown by various bacteria, including both Gram-negative strains like Alcaligenes faecalis and Gram-positive strains such as Rhodococcus sp. asm.orgmdpi.com In Alcaligenes faecalis JQ135, the degradation pathway begins with the 6-hydroxylation of this compound to form 6HPA. asm.orgnih.gov This intermediate is then further metabolized.

Following the formation of 6HPA, the pathway continues with its conversion to 3,6-dihydroxythis compound (3,6DHPA). asm.orgmdpi.combiorxiv.org This subsequent hydroxylation step has been identified in the catabolism of this compound by Alcaligenes faecalis. asm.orgresearchgate.net The pathway then proceeds with the decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine (2,5DHP), which is a central intermediate in the degradation of many pyridine derivatives. asm.orgmdpi.combiorxiv.org This sequence of intermediates highlights a structured and conserved pathway for the microbial breakdown of this compound.

Enzymatic Activities in Microbial Degradation (e.g., this compound hydroxylase)

The microbial breakdown of this compound is facilitated by a series of specific enzymatic activities. The initial and critical step in the degradation pathway is the hydroxylation of this compound, a reaction catalyzed by this compound hydroxylase. mdpi.com

In several bacterial species, this enzymatic function is carried out by a this compound dehydrogenase. For instance, in Alcaligenes faecalis JQ135, the enzyme responsible for converting this compound to 6-hydroxythis compound is PicA, a this compound dehydrogenase. asm.orgnih.gov

The subsequent conversion of 6HPA to 3,6-dihydroxythis compound is catalyzed by a multicomponent enzyme. In A. faecalis JQ135, this step is performed by PicB, which is a four-component 6HPA monooxygenase. asm.orgbiorxiv.org This type of enzyme belongs to the Rieske non-heme iron aromatic ring-hydroxylating oxygenases. biorxiv.org

The final step in the upper pathway of this compound degradation is the decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine. This reaction is catalyzed by the enzyme 3,6-dihydroxythis compound decarboxylase, designated as PicC. mdpi.combiorxiv.org PicC is a non-oxidative decarboxylase that is dependent on Zn2+. biorxiv.org The coordinated action of these enzymes ensures the efficient catabolism of this compound in microorganisms.

Chelation Chemistry and Metal Ion Homeostasis

Picolinic Acid as a Bidentate Chelating Agent

This compound functions as an efficient bidentate chelating agent, a property first reported in 1879. nih.govresearchgate.net This means it can bind to a central metal ion using two of its atoms, specifically the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. sjctni.edudergipark.org.tr This dual-point attachment forms a stable five-membered ring structure with the metal ion. sjctni.edudergipark.org.tr The resulting metal complexes are often neutral and, consequently, lipophilic, which can enhance their ability to pass through cell membranes. sjctni.edu This chelation process can shield the positive charge of the metal ion, making it appear neutral or even negatively charged, which facilitates its passage across polarized cellular membranes. fsu.edu The structural and electronic characteristics of this compound make it versatile in forming stable complexes with a variety of metal ions. nih.gov

Interactions with Essential Metal Ions (e.g., Zinc, Iron, Chromium, Manganese, Copper, Molybdenum)

This compound is a well-documented chelator of numerous essential trace elements, including zinc (Zn), iron (Fe), chromium (Cr), manganese (Mn), copper (Cu), and molybdenum (Mo). wikipedia.orgchemicalbook.commubychem.com Its ability to form stable complexes with these metals is central to its role in their metabolism. sjctni.edusmolecule.com

Zinc (Zn): this compound forms a stable complex with zinc, and this interaction is perhaps the most studied. sjctni.edusmolecule.com The formation of zinc picolinate (B1231196) is believed to be a key factor in the absorption of zinc from the small intestine. wikipedia.orgchemicalbook.com

Iron (Fe): The chelation of iron by this compound was one of the first such interactions to be reported. nih.govresearchgate.net this compound can bind to iron, influencing its uptake and the expression of proteins involved in iron metabolism, such as transferrin receptors and ferritin. aai.orgnih.gov

Chromium (Cr): this compound forms a well-known complex with trivalent chromium, chromium(III) picolinate. wikipedia.org In this complex, each picolinate ligand acts as a bidentate chelating agent, neutralizing the +3 charge of the chromium ion. wikipedia.org This chelation is crucial for the absorption of chromium. fsu.edu

Manganese (Mn): this compound also forms complexes with manganese. wikipedia.orgchemicalbook.com Studies have shown that this compound can mediate the catalytic activity of manganese in certain chemical reactions. nih.govacs.org

Copper (Cu): The chelation of copper by this compound has been demonstrated, and like other metals, this interaction can influence its transport and availability. nih.govresearchgate.netsjctni.edu

Molybdenum (Mo): this compound is also known to chelate molybdenum. wikipedia.orgchemicalbook.comajol.info

The table below summarizes the interaction of this compound with these essential metal ions.

| Metal Ion | Interaction with this compound | Significance |

| Zinc (Zn) | Forms stable zinc picolinate complex. sjctni.edusmolecule.com | Facilitates intestinal absorption. wikipedia.orgchemicalbook.com |

| Iron (Fe) | Chelates iron, affecting its uptake and metabolism. nih.govresearchgate.netaai.orgnih.gov | Influences iron-related protein expression. nih.gov |

| Chromium (Cr) | Forms chromium(III) picolinate complex. wikipedia.org | Enhances chromium absorption. fsu.edu |

| Manganese (Mn) | Forms manganese picolinate complexes. wikipedia.orgchemicalbook.com | Mediates catalytic activity. nih.govacs.org |

| Copper (Cu) | Chelates copper, influencing its transport. nih.govresearchgate.netsjctni.edu | Affects copper bioavailability. |

| Molybdenum (Mo) | Chelates molybdenum. wikipedia.orgchemicalbook.comajol.info | Role in molybdenum metabolism. |

Role in Trace Element Absorption and Bioavailability

A primary physiological role attributed to this compound is its ability to enhance the absorption and bioavailability of trace elements. researchgate.netfsu.edu By forming neutral, lipophilic complexes with metal ions, this compound facilitates their transport across the intestinal lining and into the circulatory system. sjctni.edufsu.edu Without this chelation, many trace elements would have limited absorption and would largely pass through the gastrointestinal tract. fsu.edu

The significance of this is highlighted by the high concentration of this compound in human breast milk compared to cow's milk, which is thought to contribute to the superior absorption of zinc in breastfed infants. fsu.edu The use of picolinate complexes, such as zinc picolinate and chromium picolinate, in dietary supplements is based on this principle of enhanced bioavailability. fsu.educaringsunshine.comartgerecht.com For instance, research suggests that zinc picolinate is more effectively absorbed by the human body compared to other forms like zinc gluconate. consensus.app Similarly, the binding of trivalent chromium to this compound makes it more readily absorbed and available for use in the body. fsu.edu

Implications for Metal Ion Dysregulation in Disease

Given its central role in metal ion homeostasis, alterations in this compound levels or function could have implications for diseases associated with metal ion dysregulation. nih.govontosight.ai The dysregulation of metal ions is implicated in a variety of health conditions, including neurodegenerative disorders, cardiovascular diseases, and cancer. mdpi.com this compound's ability to chelate metal ions suggests it may play a role in the pathology of inflammatory disorders within the central nervous system and other organs. researchgate.net Research has explored the potential for this compound and its derivatives as therapeutic agents for conditions linked to metal ion imbalance. ontosight.aiontosight.ai

This compound-Metal Complexes in Research and Applications

The unique chelating properties of this compound have led to the use of its metal complexes in various research and practical applications. nih.govresearchgate.net These complexes serve as a vehicle for introducing bioactive metals into biological systems. nih.govresearchgate.netajol.info

This compound and its derivatives are utilized as ligands in the development of complexes for medical imaging and therapy. nih.gov Their ability to form stable complexes with various metal ions is valuable in creating agents for magnetic resonance imaging (MRI) and for labeling with radioisotopes for therapeutic applications. nih.gov

This compound-metal complexes are widely used to introduce bioactive metals into biological systems. nih.govsjctni.eduajol.info This is particularly evident in the formulation of dietary supplements, where complexes like chromium picolinate and zinc picolinate are used to improve the delivery and absorption of these essential minerals. nih.govresearchgate.net The principle is that the picolinate ligand helps to solubilize the metal and facilitate its transport into the body. nih.gov

Biological Functions and Physiological Actions

Immunomodulatory Effects

Picolinic acid is recognized for its significant immunomodulatory properties, influencing the function of various immune cells and the production of signaling molecules. frontiersin.orgontosight.ai It has been shown to modulate both innate and adaptive immune responses.

Macrophage Activation and Effector Functions

This compound acts as a potent costimulus for the activation of macrophage effector functions. aai.orgnih.gov While not typically inducing a full macrophage activation on its own, it significantly enhances the effects of other activating signals, such as interferon-gamma (IFN-γ). medicinacomplementar.com.brresearchgate.net A key aspect of this activation is the enhancement of the microbicidal and tumoricidal activity of macrophages. aai.org

One of the critical effector molecules produced by activated macrophages is nitric oxide (NO), a reactive nitrogen intermediate with potent antimicrobial and antitumor properties. This compound, in synergy with IFN-γ, substantially increases the expression of the inducible nitric oxide synthase (iNOS) gene and subsequent NO production in murine macrophage cell lines. medicinacomplementar.com.brresearchgate.net This synergistic effect is associated with an increase in the transcription of the iNOS gene and is dependent on new protein synthesis. researchgate.net The ability of this compound to augment NO production may be partially mediated by its potentiation of IFN-γ-dependent tumor necrosis factor-alpha (TNF-α) mRNA expression. medicinacomplementar.com.br

The activation of macrophages by this compound is also linked to its properties as an iron chelator. nih.gov This mechanism is thought to contribute to its ability to induce various macrophage functions.

Induction of Chemokines (e.g., Macrophage Inflammatory Protein-1α and -1β (MIPs))

This compound is a potent and selective inducer of the inflammatory chemokines Macrophage Inflammatory Protein-1α (MIP-1α) and Macrophage Inflammatory Protein-1β (MIP-1β) in mouse macrophages. aai.orgnih.govaai.org This induction occurs in a dose- and time-dependent manner and requires de novo protein synthesis. aai.orgnih.gov The expression of MIP-1α and MIP-1β mRNA is significantly upregulated within hours of treatment with this compound, reaching a peak around 12 hours. aai.orgnih.gov

The induction of these chemokines by this compound is highly selective. Under the same conditions, other chemokines such as monocyte chemoattractant protein-1 (MCP-1), RANTES, and IFN-γ-inducible protein-10 are not induced. nih.govdntb.gov.ua This selective induction is not a secondary effect of general macrophage activation, as IFN-γ itself does not stimulate MIPs expression. nih.govdntb.gov.ua The mechanism of MIPs induction by this compound involves both transcriptional activation and stabilization of the mRNA molecules. aai.orgnih.gov Research suggests that the iron-chelating properties of this compound may play a role in this process, as the presence of iron sulfate (B86663) inhibits it. aai.orgnih.gov

| Effect of this compound on Chemokine Expression in Macrophages | |

| Chemokine | Response to this compound |

| Macrophage Inflammatory Protein-1α (MIP-1α) | Significant up-regulation of mRNA expression. aai.orgnih.govaai.org |

| Macrophage Inflammatory Protein-1β (MIP-1β) | Significant up-regulation of mRNA expression. aai.orgnih.govaai.org |

| Monocyte Chemoattractant Protein-1 (MCP-1) | No significant change in mRNA expression. nih.govdntb.gov.ua |

| RANTES | No significant change in mRNA expression. nih.govdntb.gov.ua |

| IFN-γ-inducible protein-10 (IP-10) | No significant change in mRNA expression. nih.govdntb.gov.ua |

| Macrophage Inflammatory Protein-2 (MIP-2) | No significant change in mRNA expression. nih.gov |

| Macrophage-derived chemokine (MDC) | No significant change in mRNA expression. nih.gov |

Synergy with Interferon-gamma (IFN-γ) in Immune Responses

This compound exhibits a complex synergistic and sometimes antagonistic relationship with interferon-gamma (IFN-γ), a critical cytokine in immune regulation. nih.govnih.gov This interplay is crucial for modulating inflammatory responses.

A primary example of their synergy is the significant enhancement of nitric oxide (NO) production by macrophages. medicinacomplementar.com.br While IFN-γ alone can induce low levels of nitric oxide synthase (NOS) mRNA, the combination of IFN-γ and this compound leads to a major increase in NOS mRNA expression and subsequent NO production. medicinacomplementar.com.brresearchgate.net This synergistic effect is detectable after 5-6 hours and increases for up to 20 hours of treatment. researchgate.net The mechanism involves an increase in the transcription of the NOS gene. researchgate.net

Conversely, IFN-γ and this compound can have antagonistic effects on the production of certain chemokines. nih.gov While this compound alone is a potent inducer of MIP-1α and MIP-1β, IFN-γ can inhibit this induction in a dose- and time-dependent manner. nih.govnih.gov This down-regulation of MIPs mRNA is associated with decreased chemokine production and secretion and is a result of both mRNA destabilization and inhibition of gene transcription. nih.govnih.gov This specific antagonistic effect is not observed with other cytokines like IL-10 and IL-4, or with the pro-inflammatory stimulus LPS. nih.gov

| Interaction between this compound and IFN-γ | |

| Immune Function | Observed Effect |

| Nitric Oxide (NO) Production | Synergistic; combination significantly increases NOS mRNA and NO production. medicinacomplementar.com.brresearchgate.net |

| MIP-1α and MIP-1β Production | Antagonistic; IFN-γ inhibits this compound-induced production. nih.govnih.gov |

| Macrophage Cytotoxicity | Synergistic; this compound acts as a costimulus with IFN-γ. nih.gov |

Modulation of Lymphocyte Activity (e.g., CD4+ T cell proliferation and metabolic activity)

This compound has been shown to suppress the proliferation and metabolic activity of CD4+ T cells in a dose-dependent manner. researchgate.netnih.gov This effect is observed following in vitro activation of T cells. nih.gov Interestingly, while proliferation and metabolic activity are inhibited, other effector functions such as cytokine secretion and the up-regulation of cell surface activation markers are only weakly affected or not inhibited at all. nih.gov

The exposure of CD4+ T cells to this compound can induce a state of anergy, which is a state of immune unresponsiveness. nih.gov This anergic state cannot be reversed by the addition of exogenous Interleukin-2 (IL-2). nih.gov On a molecular level, this compound does not appear to affect key upstream signaling molecules like the MAPKs ERK and p38, or the mTOR target protein S6 ribosomal protein. nih.gov However, it has been found to strongly reduce the phosphorylation of the v-myc avian myelocytomatosis viral oncogene homolog (c-Myc) at Ser62, a key regulator of cell cycle and metabolism, without affecting its transcriptional levels. researchgate.netnih.gov This suggests that this compound mediates a unique immunosuppressive program in T cells by primarily targeting their cell cycle and metabolic activity. researchgate.netnih.gov

Influence on Natural Killer (NK) Cell Activity

The direct influence of this compound on natural killer (NK) cell activity is an area of ongoing research. Tryptophan-derived catabolites, the family to which this compound belongs, have been shown to inhibit the proliferation of NK cells. nih.gov

Recent studies using Mendelian randomization have suggested a potential link between picolinate (B1231196) levels and the percentage of NK cells in lymphocytes, indicating a possible modulatory role in NK cell biology. frontiersin.org One study identified picolinate levels as a potential modulator influencing the percentage of NK cells in the context of lichen planus pathogenesis. frontiersin.org Specifically, a higher percentage of NK cells in lymphocytes was associated with lower picolinate levels. frontiersin.org This suggests an indirect relationship where this compound may influence NK cell populations or their activity. However, more direct experimental evidence is needed to fully elucidate the specific effects of this compound on NK cell function, such as their cytotoxic activity and cytokine production.

Neurobiological Roles

This compound, as a metabolite of the kynurenine (B1673888) pathway, plays several roles in the central nervous system (CNS). nih.govnih.gov The kynurenine pathway is the primary route for tryptophan degradation and produces several neuroactive compounds. nih.gov Alterations in this pathway have been implicated in a range of neuroinflammatory and neurodegenerative diseases. nih.govresearchgate.net

One of the most significant neurobiological roles of this compound is its neuroprotective effect, primarily through its antagonism of the excitotoxic actions of quinolinic acid, another kynurenine pathway metabolite. nih.govresearchgate.net Quinolinic acid is a known neurotoxin that can over-activate the N-methyl-D-aspartate (NMDA) receptor, leading to neuronal damage and death. nih.gov this compound has been shown to prevent this quinolinic acid-induced neurotoxicity, although the precise mechanism of this antagonism is still under investigation. nih.govresearchgate.net

Furthermore, this compound's ability to chelate metal ions may also contribute to its neurobiological functions. ontosight.airesearchgate.net By binding to metal ions, it can influence various enzymatic processes and potentially mitigate metal-induced oxidative stress in the brain. The exact endogenous function of this compound in the CNS is not yet fully understood, and it remains an active area of research to clarify its role in both normal brain function and in the context of neurological disorders. nih.govresearchgate.net

Neuroprotective Effects

This compound has demonstrated notable neuroprotective properties in various experimental models. ncats.ioresearchgate.net It is an endogenous metabolite of L-tryptophan and has been reported to possess a range of neuroprotective, immunological, and anti-proliferative effects within the body. nih.govncats.io The synthesis of this compound occurs via the kynurenine pathway, which is also responsible for the production of several other neuroactive compounds. nih.govresearchgate.net Alterations in the metabolism of this pathway have been implicated in the pathophysiology of a variety of inflammatory diseases of the central nervous system (CNS). nih.gov

Studies have shown that this compound can protect neurons from damage induced by neurotoxins. queensu.caqueensu.ca For instance, it has been found to attenuate the neurotoxic effects of quinolinic acid, another metabolite of the kynurenine pathway. queensu.canih.gov This protective action has been observed in different brain regions and neuronal types, including cholinergic neurons. queensu.caqueensu.ca The neuroprotective mechanisms of this compound are still under investigation but are thought to involve multiple factors beyond simple receptor antagonism. queensu.ca

Interaction with Neurotoxic Kynurenine Pathway Metabolites (e.g., Quinolinic Acid)

A key aspect of this compound's neuroprotective role lies in its interaction with neurotoxic metabolites of the kynurenine pathway, most notably quinolinic acid. queensu.camdpi.com Quinolinic acid is an excitotoxin that can lead to neuronal damage and has been implicated in the pathology of several neurodegenerative disorders. mdpi.commdpi.com

This compound is synthesized from the same precursor as quinolinic acid, 2-amino-3-carboxymuconate semialdehyde. nih.govoncotarget.com The enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) directs the pathway towards the formation of this compound, thereby limiting the production of quinolinic acid. nih.govconfex.com This enzymatic shunting represents a critical regulatory point in the kynurenine pathway, influencing the balance between neuroprotective and neurotoxic compounds. nih.govresearchgate.net

Research has demonstrated that this compound can directly counteract the neurotoxic effects of quinolinic acid. queensu.caqueensu.canih.gov Co-administration of this compound with quinolinic acid has been shown to prevent neuronal loss and the associated glial proliferation in animal models. queensu.ca This protective effect is dose-dependent, with higher molar ratios of this compound to quinolinic acid affording complete protection against quinolinic acid-induced damage. queensu.ca The ability of this compound to chelate metal ions may also contribute to its neuroprotective action against quinolinic acid. mdpi.comnih.gov

Influence on Neurotransmitter Synthesis (e.g., Serotonin (B10506), Dopamine)

This compound has been implicated in the regulation of neurotransmitter synthesis, including key monoamines like serotonin and dopamine (B1211576). ontosight.ai The synthesis of serotonin is intrinsically linked to the availability of its precursor, L-tryptophan. oup.com Since the kynurenine pathway is the major route for tryptophan degradation, any shift in this pathway can indirectly affect serotonin production. oup.complos.org

By influencing the enzymes of the kynurenine pathway, this compound can modulate the amount of tryptophan available for serotonin synthesis. Activation of the kynurenine pathway, often triggered by inflammatory signals, can reduce serotonin levels. oup.com Furthermore, some research suggests a more direct interaction of this compound with the systems that regulate neurotransmitter release. For instance, while it can block kainic acid-induced glutamate (B1630785) release, it has also been observed to enhance glutamate release on its own under certain experimental conditions. queensu.ca The precise mechanisms by which this compound influences the synthesis and release of neurotransmitters like serotonin and dopamine are complex and continue to be an active area of research. ontosight.ai

Relevance in Neurological Disorders

Given its neuroprotective properties and its role within the kynurenine pathway, this compound is of significant interest in the context of various neurological disorders. researchgate.netmdpi.com Dysregulation of the kynurenine pathway and an imbalance between neurotoxic and neuroprotective metabolites have been linked to several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. nih.govmdpi.com

In these conditions, an over-activation of the pathway can lead to an accumulation of the neurotoxin quinolinic acid. mdpi.com The neuroprotective potential of this compound is highlighted by its ability to counteract quinolinic acid-induced neurotoxicity. queensu.canih.gov Studies have shown that increasing the levels of ACMSD, the enzyme that promotes this compound synthesis over quinolinic acid, can have neuroprotective effects in animal models of neurodegenerative diseases. confex.com This suggests that enhancing the endogenous production of this compound could be a therapeutic strategy for these disorders. Altered levels of this compound have also been reported in patients with various inflammatory brain diseases, further underscoring its potential relevance. researchgate.net

Antiviral Activities

Recent research has unveiled a potent and broad-spectrum antiviral activity of this compound, particularly against enveloped viruses. nih.govindiabioscience.orgiisc.ac.in This discovery has opened new avenues for its potential therapeutic application in combating viral infections.

Broad-Spectrum Inhibition of Enveloped Virus Entry

This compound has been shown to inhibit the entry of a wide range of enveloped viruses. nih.govresearchgate.net These include clinically significant pathogens such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A virus (IAV), flaviviruses (like Zika virus and Japanese encephalitis virus), and herpes simplex virus. nih.govindiatimes.com The inhibitory action of this compound appears to be selective for enveloped viruses, as it has demonstrated little to no effect on non-enveloped viruses like rotavirus and coxsackievirus. indiatimes.comthehindu.com

The broad-spectrum nature of its activity is a significant advantage, suggesting that it targets a common feature of enveloped viruses. indiabioscience.org This makes this compound a promising candidate for the development of broad-spectrum antiviral therapeutics that could be effective against a variety of existing and emerging viral threats. indiatimes.comiasgyan.in

Mechanisms of Viral Entry Disruption (e.g., blocking virus-host cell membrane fusion)

The primary mechanism by which this compound exerts its antiviral effect is by disrupting the process of viral entry into host cells. nih.govbiorxiv.org Enveloped viruses rely on the fusion of their lipid envelope with the host cell membrane to release their genetic material and initiate infection. indiatimes.comnewindianexpress.com

Studies have revealed that this compound acts at this critical step by:

Compromising viral membrane integrity: It is believed to damage the viral envelope, rendering the virus non-infectious. nih.govindiabioscience.org

Inhibiting virus-host cell membrane fusion: this compound directly blocks the fusion event between the viral envelope and the host cell membrane. indiatimes.comthehindu.comnews-medical.net This prevents the virus from delivering its genome into the cell.

Interfering with cellular endocytosis: Many viruses utilize the endocytic pathway to enter cells. This compound has been reported to interfere with this process, further hindering viral entry. nih.govbiorxiv.org

Time-of-addition experiments have confirmed that this compound is most effective when present during the initial stages of infection, consistent with its role as a viral entry inhibitor. biorxiv.orgnews-medical.net By targeting a host-derived component of the virus (the lipid envelope), this compound may also present a higher barrier to the development of viral resistance. indiatimes.com

Table of Research Findings on this compound's Biological Activities

Table of Chemical Compounds

Efficacy Against Specific Viruses (e.g., SARS-CoV-2, Influenza A viruses, Flaviviruses)

This compound has demonstrated broad-spectrum antiviral activity against several enveloped viruses. researchgate.netnih.gov Research highlights its potential as a therapeutic agent against significant human pathogens, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A virus (IAV), and flaviviruses. researchgate.netnih.govindiabioscience.org

Studies have shown that this compound can effectively inhibit the entry of these viruses into host cells. iisc.ac.in The mechanism of action involves compromising the integrity of the viral membrane and inhibiting the fusion between the virus and cellular membranes. nih.govnih.gov This interference with the initial stages of the viral life cycle prevents infection. iisc.ac.in

In vitro experiments have consistently shown a dose-dependent reduction in viral counts for both SARS-CoV-2 and IAV. news-medical.net For instance, pre-treatment of cells with this compound before infection significantly mitigated viral entry. news-medical.net Furthermore, its efficacy has been observed against various SARS-CoV-2 variants, including the Alpha, Beta, and Delta strains. news-medical.net The antiviral activity of this compound also extends to flaviviruses, such as Zika virus and Japanese encephalitis virus, where it has been shown to inhibit viral infection. iisc.ac.innews-medical.netindiatimes.com

Table 1: Antiviral Efficacy of this compound Against Specific Viruses

| Virus | Key Findings | References |

| SARS-CoV-2 | Inhibits viral entry by disrupting the viral envelope and blocking membrane fusion. Effective against multiple variants. | researchgate.netnih.govindiabioscience.orgiisc.ac.innih.govnews-medical.netindiatimes.com |

| Influenza A Virus (IAV) | Shows dose-dependent reduction in viral replication. Interferes with the fusion of viral and endosomal membranes. | researchgate.netnih.govindiabioscience.orgiisc.ac.innih.govnews-medical.net |

| Flaviviruses (e.g., Zika, Japanese Encephalitis) | Demonstrates significant viral inhibition by blocking viral entry. | researchgate.netnih.goviisc.ac.innih.govnews-medical.netindiatimes.com |

Anticancer and Antiproliferative Effects

This compound has been recognized for its antiproliferative and anticancer properties. mdpi.com These effects are attributed to its ability to interfere with key cellular processes essential for tumor growth and survival.

Inhibition of Tumor Cell Proliferation and Metabolic Activity

This compound has been shown to suppress the proliferation and metabolic activity of certain cell types, including CD4+ T cells. nih.govresearchgate.net While it does not affect cell viability, it induces a state of anergy, or unresponsiveness, in a dose-dependent manner. nih.govresearchgate.net This inhibitory effect on cell cycle progression and metabolic function is a key aspect of its antiproliferative action. nih.govresearchgate.net On a molecular level, this compound has been found to inhibit the phosphorylation of the c-Myc oncoprotein at Ser62, a critical event for its activation, without affecting its transcription levels. nih.govresearchgate.net The c-Myc protein is a key regulator of cell growth and metabolism, and its deregulation is implicated in many human cancers. nih.gov

Induction of Apoptosis (e.g., endoplasmic reticulum stress-mediated)

This compound and its derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net One of the identified mechanisms involves the induction of endoplasmic reticulum (ER) stress. pensoft.netpensoft.net For example, a novel derivative of this compound was found to trigger ER-mediated apoptosis in human non-small cell lung cancer cells. pensoft.netpensoft.netresearchgate.net This process is characterized by the activation of specific caspases, which are key executioner proteins in the apoptotic pathway. pensoft.netresearchgate.net The induction of ER stress leads to the phosphorylation of the eukaryotic initiation factor 2 subunit α (eIF-2α), a key event in the unfolded protein response that can ultimately lead to cell death. pensoft.netpensoft.net

Effects on Cancer Cell Lines (e.g., Lung Cancer Cells (A549), Cervical Carcinoma (HeLa))

The anticancer activity of this compound and its derivatives has been demonstrated in various cancer cell lines. In vitro studies have shown that a rhenium(I) complex of this compound exhibited toxicity against both A549 lung cancer cells and HeLa cervical carcinoma cells. researchgate.netnih.gov Furthermore, a derivative of this compound displayed cytotoxic activity specifically against A549 lung cancer cells, inducing apoptosis in this cell line. pensoft.netresearchgate.net However, it is noteworthy that the effects can be cell-line specific, as this same derivative did not show significant cytotoxicity against MCF-7 breast cancer cells. pensoft.net

Table 2: Effects of this compound and its Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | References |

| A549 | Lung Cancer | Induction of apoptosis via endoplasmic reticulum stress; cytotoxicity. | pensoft.netresearchgate.netresearchgate.netnih.gov |

| HeLa | Cervical Carcinoma | Cytotoxicity. | researchgate.netnih.gov |

| MBL-2 | Lymphoma | Lysis by this compound-stimulated macrophages. | nih.gov |

| Madison 109 | Lung Carcinoma | Lysis by this compound-stimulated macrophages. | nih.gov |

Influence on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net this compound has been shown to modulate the production of angiogenic factors. nih.gov Specifically, it can induce the expression and secretion of vascular endothelial growth factor (VEGF), a potent angiogenic activator, in human neuroblastoma cell lines. nih.gov This effect appears to be related to its iron-chelating properties. nih.gov The ability to influence angiogenesis, a key hallmark of cancer, further underscores the complex role of this compound in the tumor microenvironment. google.com

Antimicrobial Properties

This compound exhibits a broad spectrum of antimicrobial activity, affecting various bacteria and fungi. researchgate.netresearchgate.net

Antibacterial Activity Against Specific Pathogens

This compound has shown inhibitory effects against several bacterial pathogens. researchgate.netnih.gov Studies have demonstrated its activity against Serratia marcescens, Escherichia coli, and Staphylococcus aureus. researchgate.netresearchgate.netelixirpublishers.com Research indicates that this compound has antibacterial properties against Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL. researchgate.netresearchgate.netelixirpublishers.com For Staphylococcus aureus and Bacillus subtilis, the MIC was found to be 2.0 mg/mL. researchgate.netresearchgate.net Furthermore, this compound is active against both extracellular and intracellular Mycobacterium avium complex (MAC). nih.govebi.ac.ukoup.com

Table 1: Antibacterial Activity of this compound Against Various Pathogens

| Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Serratia marcescens | 0.5 researchgate.netresearchgate.net |

| Escherichia coli | 0.5 researchgate.netresearchgate.net |

| Staphylococcus aureus | 2.0 researchgate.netresearchgate.net |

| Mycobacterium avium complex | - |

| Klebsiella pneumoniae | 0.5 researchgate.netresearchgate.net |

| Shigella flexneri | 0.5 researchgate.netresearchgate.net |

| Bacillus cereus | 0.5 researchgate.netresearchgate.net |

| Proteus vulgaris | 0.5 researchgate.netresearchgate.net |

| Micrococcus luteus | 0.5 researchgate.netresearchgate.net |

| Bacillus subtilis | 2.0 researchgate.netresearchgate.net |

| Enterobacter cloacae | 1.0 researchgate.netresearchgate.net |

| Proteus mirabilis | 1.5 researchgate.net |

Antifungal Activity

This compound also displays antifungal properties. It has been reported to be effective against Candida albicans. researchgate.netpan.olsztyn.pl The growth inhibition of Candida albicans is augmented when neutrophils are combined with this compound, particularly in the presence of interferon-gamma (IFN-γ). nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are attributed to several mechanisms, with metal chelation being a key factor. researchgate.netoncotarget.com As a natural metal ion chelator, this compound can inhibit the growth of microorganisms by sequestering essential metal ions, such as iron. researchgate.netoncotarget.comaai.org This action is supported by the observation that other iron-chelating agents mimic the antimicrobial effects of this compound. nih.govaai.org

Another significant mechanism is its ability to enhance macrophage-mediated antimicrobial activity. researchgate.netresearchgate.net this compound acts as a co-stimulus for the induction of microbicidal activity in macrophages and neutrophils against pathogens like Candida albicans. researchgate.net It can potentiate macrophage antimycobacterial activity and, in conjunction with IFN-γ, trigger apoptosis of Mycobacterium avium complex-infected macrophages, thereby inhibiting intracellular mycobacterial growth. ebi.ac.ukfrontiersin.org

Synergistic Effects with Other Antimicrobial Agents

This compound has been shown to work synergistically with other antimicrobial drugs, enhancing their efficacy. nih.govmdpi.com It potentiates the antimicrobial effects of a two-drug combination of clarithromycin (B1669154) and rifampicin, as well as some fluoroquinolones like levofloxacin, sitafloxacin, and gatifloxacin, against both extracellular and intracellular Mycobacterium avium complex. nih.govebi.ac.uk This synergistic activity suggests its potential as an adjunct in the chemotherapy of MAC infections. nih.govebi.ac.uk Furthermore, the combination of this compound with the antiprotozoal drug quinacrine (B1676205) significantly potentiates the anti-MAC activity. scihub.orgasm.org

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties, playing a role in the modulation of inflammatory responses. ontosight.aiontosight.aigoogle.com

Modulation of Inflammatory Pathways

This compound is involved in the modulation of inflammatory pathways, primarily through its influence on macrophage activity. nih.govnih.gov It is a potent activator for the expression of macrophage inflammatory protein (MIP)-1α and MIP-1β, which are important mediators of inflammatory reactions. aai.orgnih.gov This induction is thought to occur through a mechanism involving iron chelation. aai.orgnih.gov By stimulating the secretion of these chemokines, this compound can regulate the inflammatory response. aai.org Furthermore, this compound can enhance the expression of interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) gene, which is crucial for macrophage effector functions. researchgate.netnih.gov It can also increase the expression of TNF-α and interleukin-1, thereby improving macrophage effector function. oup.comfrontiersin.org

Role in Inflammatory Responses and Leukocyte Recruitment

This compound, a catabolite of the amino acid tryptophan, emerges as a significant modulator of the immune system, particularly under inflammatory conditions. chemicalbook.com It functions as a costimulus with interferon-gamma (IFN-γ) to enhance macrophage effector functions. chemicalbook.com Research has identified this compound as a selective inducer of Macrophage Inflammatory Protein-1alpha (MIP-1α) and Macrophage Inflammatory Protein-1beta (MIP-1β). chemicalbook.comnih.gov These proteins are critical chemokines involved in initiating inflammatory reactions and guiding the development of Th1-type immune responses. chemicalbook.com

The recruitment of circulating leukocytes to a site of inflammation is a fundamental aspect of the immune response. nih.gov this compound plays a crucial role in this process through its influence on the MIP chemokine system. The compound's ability to trigger the expression of MIP-1α and MIP-1β mRNA in macrophages facilitates the attraction of immune cells to damaged tissues. nih.govnih.gov

Interestingly, the interaction between this compound and IFN-γ is reciprocal. While this compound induces MIPs production, IFN-γ can inhibit this induction in a dose- and time-dependent manner. nih.gov Conversely, this compound can down-regulate the expression of the MIPs receptor, CCR5, both in its basal state and when induced by IFN-γ. nih.gov This concerted action between this compound and IFN-γ on the MIP-1α/β chemokine and receptor system represents a sophisticated regulatory mechanism for controlling the recruitment and distribution of leukocytes during inflammatory events. chemicalbook.comnih.gov Furthermore, this compound acts synergistically with IFN-γ to activate macrophages and augments the production of L-arginine-derived reactive nitrogen intermediates, further contributing to the inflammatory milieu. chemicalbook.com

| Key Inflammatory Mediators Influenced by this compound | Effect of this compound | Interacting Factors |

| Macrophage Inflammatory Protein-1α (MIP-1α) | Selective induction of expression and secretion. chemicalbook.comnih.gov | Production is inhibited by Interferon-gamma (IFN-γ). nih.gov |

| Macrophage Inflammatory Protein-1β (MIP-1β) | Selective induction of expression and secretion. chemicalbook.comnih.gov | Production is inhibited by Interferon-gamma (IFN-γ). nih.gov |

| MIP-1α/β receptor (CCR5) | Down-regulates both constitutive and IFN-γ-induced expression. nih.gov | Interacts with IFN-γ, which increases CCR5 basal expression. nih.gov |

| Reactive Nitrogen Intermediates | Augments IFN-γ-induced production. chemicalbook.com | Acts synergistically with IFN-γ. chemicalbook.com |

Other Reported Biological Activities

Antioxidant Activity

This compound and its derivatives have been noted for their antioxidant properties. caringsunshine.comontosight.aiontosight.ai The mechanism behind this activity is attributed, in part, to the scavenging of free radicals and the reduction of oxidative stress. ontosight.ai Research into this compound derivatives has shown they may offer neuroprotective effects by modulating levels of reactive oxygen species (ROS) and boosting cellular antioxidant defenses.

In a non-mammalian context, the application of this compound spray on wheat leaves infected with Pyricularia oryzae was found to stimulate the plant's antioxidative metabolism. researchgate.net This stimulation helps to minimize the impairment of photosynthesis caused by the fungal infection. researchgate.net While direct large-scale human trials are limited, in vitro and animal studies suggest a role for this compound in immune modulation and antioxidant activity. caringsunshine.com The alleviation of this compound-induced toxicity in red blood cells by the antioxidant ascorbic acid further suggests that its biological actions involve oxidative pathways. nih.govresearchgate.net

Influence on Red Blood Cell Lifespan and Senescence

This compound has a significant and complex influence on the lifespan and senescence of red blood cells (RBCs). nih.gov It has been shown to accelerate RBC aging, a process known as eryptosis or cellular senescence. nih.gov This effect is mediated through several distinct mechanisms.

One key action is the induction of RBC senescence accompanied by reduced acetylcholinesterase (AChE) activity. nih.govresearchgate.net this compound treatment leads to characteristic markers of eryptosis, including the externalization of phosphatidylserine (B164497) on the cell membrane, mobilization of intracellular calcium (Ca2+), and cell shrinkage. nih.govresearchgate.net

Studies have demonstrated that this compound has a dual effect on hemolysis. In isotonic media, it acts as a pro-hemolytic agent, promoting the breakdown of red blood cells. nih.govresearchgate.net However, under hypotonic challenge, it exhibits an anti-hemolytic effect. nih.govresearchgate.net The process of accelerated RBC aging triggered by this compound involves the stimulation of the NOS/p38 MAPK/CK1α/MLKL signaling pathway and leads to metabolic exhaustion. nih.govresearchgate.net The toxicity and eryptotic effects on red blood cells could be lessened by substances like ascorbic acid, L-NAME, SB203580, D4476, and necrosulfonamide, indicating the involvement of specific signaling and metabolic pathways. nih.govresearchgate.net

| Effect of this compound on Red Blood Cells | Research Finding | Associated Mechanisms |

| Cellular Aging (Senescence) | Induces and accelerates RBC senescence (eryptosis). nih.gov | Reduced Acetylcholinesterase (AChE) activity. nih.gov |

| Hemolysis | Pro-hemolytic in isotonic media; Anti-hemolytic in hypotonic media. nih.govresearchgate.net | Not specified. |

| Membrane Changes | Induces phosphatidylserine externalization. nih.gov | Part of the eryptotic process. nih.gov |

| Ion Mobilization | Stimulates intracellular Ca2+ mobilization. nih.govresearchgate.net | Leads to cell shrinkage and eryptosis. nih.gov |

| Signaling Pathway Activation | Stimulates the NOS/p38 MAPK/CK1α/MLKL pathway. nih.gov | Triggers cellular senescence and metabolic exhaustion. nih.govresearchgate.net |

| Cellular Morphology | Causes a decrease in forward scatter signal, indicating cell shrinkage. nih.gov | Consequence of Ca2+ mobilization and eryptosis. nih.gov |

Picolinic Acid Derivatives and Their Applications

Synthesis and Characterization of Derivatives

The synthesis of picolinic acid derivatives is a cornerstone of medicinal chemistry, employing a variety of organic reactions to create novel molecules with tailored properties. A common approach involves the coupling reaction of this compound with other molecules, such as benzothiazole (B30560) and benzimidazoles, to produce a series of amide derivatives. asianpubs.org Esterification is another key method, where this compound is reacted with alcohols to form esters. ontosight.ai For instance, complex esters can be synthesized through multi-step reactions that include alkylation and esterification. ontosight.ai The synthesis of 2-picolylamide-based diselenides has also been achieved through an efficient synthetic route. nih.gov

The creation of more complex derivatives, such as those for metal ion complexation, often involves appending this compound to other structures. For example, hexadentate ligands have been synthesized by linking a this compound group to a bispidine scaffold. acs.orgnih.govacs.org Similarly, the ligand Hnompa, or 6-((1,4,7-triazacyclononan-1-yl)methyl)this compound, is synthesized for the complexation of Mn2+ ions. researchgate.net

A crucial step following synthesis is the characterization of the newly formed compounds to confirm their structure and purity. A suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental tools for elucidating the molecular structure. ontosight.aiontosight.ai Infrared (IR) spectroscopy is used to identify functional groups present in the derivatives. ontosight.ai For crystalline compounds, single-crystal X-ray diffraction provides definitive structural information, revealing details about molecular geometry and crystal packing. nih.gov Chromatographic techniques are also utilized to assess the purity and identity of the synthesized derivatives. nih.gov

The table below summarizes various synthesized this compound derivatives and the methods used for their characterization.

| Derivative Class | Synthesis Method | Characterization Techniques | Reference(s) |

| Benzothiazolyl and Benzimidazolyl Amides | Coupling reaction of this compound with benzothiazole/benzimidazoles | Not specified in abstract | asianpubs.org |

| Complex Esters | Multi-step reactions including alkylation and esterification | NMR, Mass Spectrometry | ontosight.ai |

| Hydrazide Derivatives | Reaction of this compound with hydrazine (B178648) derivatives | NMR, Mass Spectrometry, IR Spectroscopy | ontosight.ai |

| 2-picolylamide-based diselenides | Simple and efficient synthetic route | 1H-NMR, 13C-NMR, HRMS | nih.gov |

| Ligands for Metal Complexation | Featuring a benzyl-protected hydroxy group removable via palladium-catalyzed hydrogenolysis | Chromatography, Magnetic Resonance, Single-crystal X-ray diffraction | nih.gov |

| Rhenium(I) tricarbonyl complexes | '2 + 1' mixed ligand approach | IR, 1H and 13C NMR, UV/Vis, Single-crystal X-ray diffraction | nih.gov |

Modulating Biological Activities through Structural Modifications

The biological activity of this compound derivatives can be finely tuned by making specific structural modifications to the parent molecule. These changes can alter the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn influences how it interacts with biological targets.

One common strategy is the introduction of different functional groups. For example, the incorporation of a butoxy group can enhance cell membrane permeability, while a pivaloyl group might affect the compound's interaction with biological targets. ontosight.ai The addition of a p-chlorophenoxy group and an indanyl ester to the this compound structure can also modulate its biological activity. ontosight.ai

The synthesis of a series of 6-substituted picolinamide (B142947) derivatives demonstrated that optimization of an initial hit compound from a high-throughput screening could lead to a highly potent and metabolically stable compound. nih.gov Similarly, the creation of picolinoyl-based peptidomimetics of MIF-1, where modifications were made to the proline residue, showed a significant influence on the activity of these analogues. sci-hub.se

The development of 2-picolylamide-based diselenides has shown that these compounds can exhibit strong antioxidant and thiol peroxidase-like (TPx) activity. nih.gov In the context of antimicrobial agents, the synthesis of various benzothiazolyl and benzimidazolyl amides of this compound revealed that their efficacy against different bacterial and fungal strains is dependent on their specific chemical structures. asianpubs.org For instance, one derivative, compound 6f, was found to be particularly potent against Bacillus subtilis and Candida albicans. asianpubs.org

The table below highlights how specific structural modifications impact the biological activity of this compound derivatives.

| Structural Modification | Resulting Biological Activity Modulation | Reference(s) |

| Incorporation of butoxy and pivaloyl groups | May enhance cell membrane permeability and influence interaction with biological targets. | ontosight.ai |

| Addition of p-chlorophenoxy and indanyl ester groups | Can modulate the compound's interaction with biological targets. | ontosight.ai |

| Substitution at the 6-position of picolinamide | Led to a highly potent and metabolically stable 11β-HSD1 inhibitor. | nih.gov |

| Modification of the proline residue in MIF-1 peptidomimetics | Significantly influenced the dopamine (B1211576) modulating effects. | sci-hub.se |

| Creation of 2-picolylamide-based diselenides | Resulted in strong antioxidant and thiol peroxidase-like (TPx) activity. | nih.gov |

| Synthesis of benzothiazolyl and benzimidazolyl amides | Varied antimicrobial efficacy against different bacterial and fungal strains. | asianpubs.org |

Biomedical Applications of this compound Derivatives

The versatility of this compound derivatives has led to their exploration in a wide array of biomedical applications, leveraging their unique chemical properties for diagnostics, therapy, and drug development.

Magnetic Resonance Imaging Contrast Agents

This compound and its derivatives are extensively used as pendant arms in ligands for the complexation of metal ions, which is a critical feature for the development of Magnetic Resonance Imaging (MRI) contrast agents. nih.govresearcher.liferesearchgate.netresearchgate.netmattialopresti.com The structural and electronic characteristics of this compound enable it to form stable complexes with various metal ions. nih.govresearcher.liferesearchgate.netresearchgate.netmattialopresti.com The picolinate (B1231196) moiety's ability to form stable 5-membered chelate rings through both its carboxylate and pyridine (B92270) nitrogen coordination sites makes it particularly suitable for the stable complexation of larger metals. researchgate.net

Research has focused on designing picolinate-containing macrocyclic ligands to form stable complexes with Mn2+, a potential alternative to gadolinium-based contrast agents. researchgate.net For example, ligands such as Hnompa, Hdompa, and Htempa have been shown to form thermodynamically stable complexes with Mn2+ in aqueous solutions. researchgate.net The introduction of chlorophenoxy groups into this compound derivatives emerged as a strategy to enhance steric and electronic properties, facilitating stable coordination with gadolinium ions for MRI applications.

Radioisotope Labeling for Therapy

The chelating properties of this compound derivatives also make them highly valuable for radioisotope labeling in the context of targeted alpha and beta therapy. nih.govresearcher.liferesearchgate.netmattialopresti.com These derivatives act as ligands that can securely bind to therapeutic radioisotopes, which are then delivered to specific targets in the body, such as tumor cells.

A significant area of research is the development of chelators for Actinium-225 (225Ac), a promising radionuclide for targeted alpha therapy (TAT). nih.govd-nb.inforesearchgate.net Polydentate this compound-containing ligands, including H4octapa, H4CHXoctapa, p-NO2-Bn-H4neunpa, and H6phospa, have demonstrated superior performance in radiolabeling with 225Ac at ambient temperatures compared to the current standard, DOTA. nih.govd-nb.inforesearchgate.net For instance, the chiral derivative, (CHXoctapa)4−, efficiently complexed 225Ac at room temperature within an hour at various concentrations. nih.gov These advancements offer more flexible and efficient options for the development of 225Ac-based radiopharmaceuticals. nih.gov

Pharmaceutical Development and Drug Discovery

This compound derivatives are a rich source of lead compounds in pharmaceutical development and drug discovery due to their diverse biological activities. They have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aiontosight.aiontosight.aiontosight.ai

The modification of this compound with different functional groups can lead to compounds with varied pharmacological properties. ontosight.ai For instance, the synthesis of 2-picolylamide-based diselenides has yielded compounds with promising antioxidant activities, with one derivative showing significantly higher potential than the standard diphenyl diselenide. nih.gov Another study focused on the synthesis and biological evaluation of picolinamides as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic syndrome and diabetes. nih.gov

The antimicrobial potential of this compound derivatives has also been extensively explored. A series of benzothiazolyl and benzimidazolyl amides of this compound were synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacteria and fungal strains, with some compounds showing potent activity. asianpubs.org Research has also demonstrated the antibacterial properties of metal derivatives of this compound, suggesting their potential use as food preservatives. pan.olsztyn.plscihub.org

Development of Targeted Therapies (e.g., for Lung Cancer)

In the realm of oncology, this compound derivatives have emerged as promising candidates for the development of targeted therapies, particularly for lung cancer. Research has shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells.

A study focused on the design and synthesis of new this compound derivatives found that one compound, designated as compound 5, exhibited cytotoxic activity against A549 human non-small cell lung cancer (NSCLC) cells. pensoft.netresearchgate.net This compound was found to induce apoptosis by activating caspases 3, 4, and 9 and triggering the endoplasmic reticulum (ER) stress pathway. pensoft.netresearchgate.net Molecular docking studies suggested that these compounds could bind to the EGFR kinase domain, a key target in lung cancer therapy. pensoft.netresearchgate.net

Another line of research has explored the anticancer activities of Rhenium(I) this compound complexes and their fluorinated derivatives on lung cancer cells. nih.govresearchgate.net One of the synthesized complexes, fac-[Re(Pico)(CO)3(H2O)], showed toxicity against A549 lung cancer cells. nih.gov These findings underscore the potential of this compound-based compounds in the development of novel and targeted treatments for lung cancer. pensoft.netresearchgate.netresearchgate.net

Respiratory Disorder Treatment

This compound and its derivatives have emerged as a significant area of research for the treatment of various respiratory disorders, demonstrating therapeutic potential through multiple mechanisms of action. These compounds are being investigated for their role in managing conditions such as cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and viral respiratory infections. newdrugapprovals.orggoogle.comgoogle.com

CFTR Potentiators in Cystic Fibrosis and COPD

A key mechanism of action for certain this compound derivatives is the potentiation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. newdrugapprovals.orgresearchgate.net Acquired CFTR dysfunction, often induced by factors like cigarette smoke, is implicated in the pathology of COPD, leading to airway surface dehydration and mucus accumulation. researchgate.netnih.govatsjournals.org By restoring or enhancing the function of the CFTR ion channel, these derivatives can improve ion and fluid transport across epithelial surfaces. google.comresearchgate.net

Several this compound derivatives have been identified as effective CFTR potentiators. google.comresearchgate.net Icenticaftor (QBW251) is a notable example that has shown clinical efficacy in patients with both CF and COPD. newdrugapprovals.orgresearchgate.net It functions by binding to and unlocking the CFTR channel, thereby facilitating the transport of chloride ions. researchgate.net In a Phase 2 trial, Icenticaftor demonstrated an ability to improve lung function in patients with moderate-to-severe COPD. nih.gov The study also noted that the treatment was associated with a reduction in systemic inflammation and sputum bacterial colonization. nih.gov For CF patients with specific class 3 and 4 mutations, Icenticaftor was found to improve lung function, as measured by an increase in the percent predicted forced expiratory volume in 1 second (FEV1) and a decrease in sweat chloride concentration. cysticfibrosisnewstoday.com